N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride is a structurally complex acetamide derivative featuring a benzo[d]thiazole core, a dimethylaminoethyl side chain, and a 4-fluorophenylacetamide moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. The compound’s synthesis likely involves coupling reactions between benzo[d]thiazol-2-amine derivatives and activated acetamide intermediates, followed by alkylation to introduce the dimethylaminoethyl group . Key structural features include:
- 4-Fluorophenylacetamide: The fluorine atom enhances electronegativity, influencing binding affinity and metabolic stability.
- Dimethylaminoethyl group: Provides basicity, facilitating salt formation and solubility .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS.ClH/c1-22(2)11-12-23(18(24)13-14-7-9-15(20)10-8-14)19-21-16-5-3-4-6-17(16)25-19;/h3-10H,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMQTVFERRGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 458.0 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClFN3O3S2 |
| Molecular Weight | 458.0 g/mol |
| CAS Number | 1215712-55-2 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Properties
Research has indicated that derivatives of benzo[d]thiazole, including this compound, exhibit notable antimicrobial activity. In vitro studies have demonstrated significant efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study assessed the antibacterial potential of related acetamide derivatives, showing that compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli . This suggests that the compound may possess similar or enhanced activity.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In a study focused on monoamine oxidase (MAO) inhibition, certain derivatives showed promising results in reducing immobility time in forced swim tests, indicating potential antidepressant effects . The ability to penetrate the blood-brain barrier (BBB) enhances its therapeutic potential in neurodegenerative diseases.
The proposed mechanism of action involves the compound's interaction with specific enzymes and receptors. For instance, it may inhibit MAO-B and butyrylcholinesterase (BuChE), which are crucial in neurochemical pathways associated with mood regulation and cognitive function .
| Mechanism | Description |
|---|---|
| MAO-B Inhibition | Reduces breakdown of neurotransmitters, enhancing mood stability. |
| BuChE Inhibition | Improves cholinergic transmission, potentially aiding cognitive function. |
Research Findings
Recent studies have highlighted the compound's unique structural features that contribute to its biological activity. The presence of the dimethylaminoethyl group enhances solubility and bioavailability, while the fluorophenyl group may increase binding affinity to biological targets.
Comparative Analysis
When compared to similar compounds, this compound exhibits superior activity due to its optimized pharmacophore design .
Table 3: Comparison with Similar Compounds
| Compound | Biological Activity |
|---|---|
| This compound | Antimicrobial, Neuroprotective |
| N-(benzo[d]thiazol-2-yl)-N-(phenyl(2-morpholino)ethyl)acetamide | Moderate Antimicrobial |
| S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine | Limited Activity |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. A comparative study found that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as ofloxacin and fluconazole .
Anticancer Potential
The compound has also been evaluated for anticancer activity, particularly against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects, suggesting their potential as anticancer agents . Molecular docking studies further support these findings by illustrating favorable binding interactions with cancer-related targets.
Case Studies and Research Findings
Therapeutic Implications
The diverse biological activities of this compound suggest its potential application in treating infections and cancers resistant to conventional therapies. The ongoing development of derivatives emphasizes the need for further research to optimize their efficacy and safety profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Spectroscopic and Physical Properties
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Coupling Reaction Optimization : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane with triethylamine (TEA) as a base at 273 K for 3 hours. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Purification : Recrystallize the crude product from a methanol-acetone (1:1) mixture to enhance purity. For intermediates, employ column chromatography (silica gel, gradient elution) .
- Critical Parameters : Control reaction temperature (<5°C during coupling) and stoichiometric ratios (1:1 molar ratio of amine to chloroacetamide derivatives) to minimize side reactions .
What advanced crystallographic techniques confirm the compound’s structural conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve the dihedral angle (e.g., 61.8° between benzothiazole and fluorophenyl groups) and hydrogen-bonding motifs (e.g., N–H⋯N R₂²(8) dimers). Use refinement software (e.g., SHELXL) with riding models for H-atoms .
- Validation : Cross-validate with DFT-calculated bond lengths (e.g., C–S: 1.72 Å) and compare to Cambridge Structural Database entries for similar acetamides .
How should researchers design assays to evaluate its kinase inhibition potential?
Methodological Answer:
- Kinase Profiling : Use recombinant CK1 enzyme assays (IC₅₀ determination) with ATP-concentration-dependent inhibition studies. Include staurosporine as a positive control .
- Cell-Based Validation : Test in colon cancer cell lines (e.g., HCT-116) with mutant CK1 isoforms. Employ Western blotting to assess downstream phosphorylation targets (e.g., β-catenin) .
How to resolve discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- NMR/LC-MS Validation : Compare experimental ¹H NMR (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) and high-resolution MS ([M+H]+ m/z 416.15) with PubChem-predicted values .
- Re-synthesis and Re-analysis : Repeat reactions under inert atmospheres to rule out oxidation byproducts. Use deuterated solvents (DMSO-d₆) for accurate NMR assignments .
What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt Formation : Utilize hydrochloride salts (as in the title compound) to enhance aqueous solubility. Confirm salt stability via pH-solubility profiling (pH 1–7.4) .
- Co-Solvent Systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) for parenteral formulations. Assess hemolytic activity to ensure biocompatibility .
What mechanistic approaches elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to CK1’s ATP pocket. Prioritize residues (e.g., Lys38, Glu55) for mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target engagement .
How to assess stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Light Sensitivity : Use ICH Q1B guidelines with UV irradiation (320–400 nm). Identify photodegradants via LC-MS/MS .
What metabolic pathways should be prioritized in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
